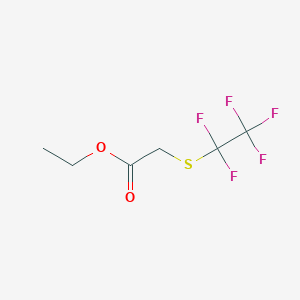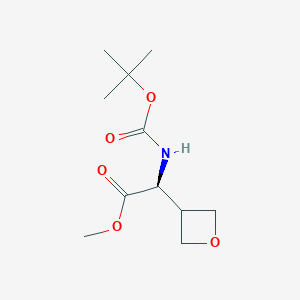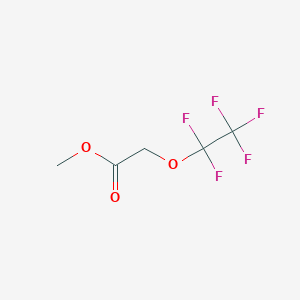
(Pentafluoroethylthio)acetic acid ethyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluoroethylthio)acetic acid ethyl ester, 97% (PFTAE) is a synthetic compound that has been used in a variety of scientific and industrial applications. The compound is a derivative of acetic acid and is composed of a pentafluoroethylthiol group and an ethyl ester group. PFTAE has been extensively studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
(Pentafluoroethylthio)acetic acid ethyl ester, 97% has been used in a variety of scientific research applications. It has been used as a model compound in studies of the mechanism of action of certain enzymes. It has also been used as a reagent in the synthesis of various organic compounds. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% has been used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (Pentafluoroethylthio)acetic acid ethyl ester, 97% is not fully understood. It is believed that the compound binds to certain enzymes and modulates their activity. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% has been shown to act as an inhibitor of certain enzymes, which suggests that it may be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
(Pentafluoroethylthio)acetic acid ethyl ester, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and to inhibit the activity of others. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% has been shown to have an effect on the metabolism of certain compounds, including glucose and fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
(Pentafluoroethylthio)acetic acid ethyl ester, 97% has a number of advantages and limitations for laboratory experiments. One of the main advantages of using (Pentafluoroethylthio)acetic acid ethyl ester, 97% is that it is relatively inexpensive and readily available. In addition, the compound is stable and can be stored at room temperature. However, (Pentafluoroethylthio)acetic acid ethyl ester, 97% is toxic and should be handled with care.
Orientations Futures
The potential applications of (Pentafluoroethylthio)acetic acid ethyl ester, 97% are numerous and varied. One potential application is in the development of new drugs and therapies. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% could be used to develop new materials and catalysts. Finally, (Pentafluoroethylthio)acetic acid ethyl ester, 97% could be used in the development of new diagnostic tools and techniques.
Méthodes De Synthèse
(Pentafluoroethylthio)acetic acid ethyl ester, 97% is synthesized by reacting ethyl pentafluoroethylthioacetate with sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 80°C and a pH of 11.5. The reaction yields a white solid that is then purified by recrystallization. The purity of the compound can be determined by thin-layer chromatography or by using high-performance liquid chromatography.
Propriétés
IUPAC Name |
ethyl 2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2S/c1-2-13-4(12)3-14-6(10,11)5(7,8)9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPMNAXDUFLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)




![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)




